5alpha-Stigmastane-3,6-dione

Overview

Description

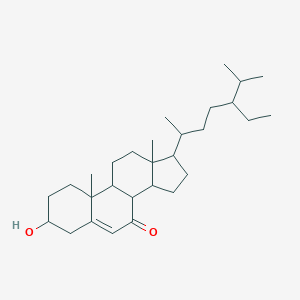

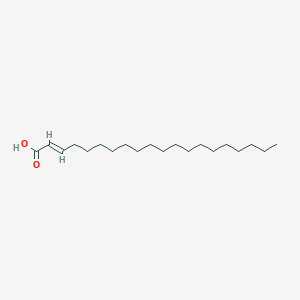

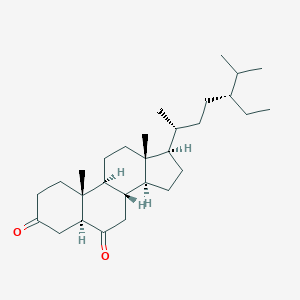

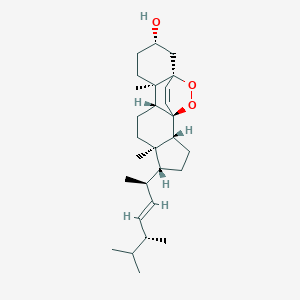

5alpha-Stigmastane-3,6-dione is a naturally occurring sterol . It can be isolated from the fruits of Ailanthus altissima Swingle . The molecular formula is C29H48O2 and the molecular weight is 428.6902 .

Molecular Structure Analysis

The molecular formula of this compound is C29H48O2 . It has a molecular weight of 428.690 Da and a monoisotopic mass of 428.365417 Da . It has 9 defined stereocentres .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 519.5±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 79.2±3.0 kJ/mol and it has a flash point of 191.5±22.4 °C . The compound has an index of refraction of 1.501 and a molar refractivity of 128.2±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Scientific Research Applications

Anti-inflammatory Properties : A study by Okoye et al. (2010) identified 5alpha-Stigmastane-3,6-dione in Alchornea floribunda leaves, demonstrating significant anti-inflammatory activities in both in vitro and in vivo models. The compound was found to inhibit xylene-induced ear edema in mice and acute inflammation in rats, indicating its potential for managing inflammatory disorders (Okoye et al., 2010).

Presence in Vernonia guineensis : Tchinda et al. (2003) isolated a stigmastane derivative from the stem bark of Vernonia guineensis, an African plant. Though the primary focus was on new compounds, the presence of stigmastane derivatives like this compound underscores the plant's potential for yielding bioactive steroids (Tchinda et al., 2003).

Inhibitor of Steroid 5alpha-Reductases : Guarna et al. (1997) synthesized a novel class of inhibitors for human steroid 5alpha-reductases, which included derivatives of this compound. These compounds showed potential for treating diseases like benign prostatic hyperplasia and prostatic cancer (Guarna et al., 1997).

Anti-Allergic Properties : Research on Polygonum chinensis by Tsai et al. (1998) led to the isolation of this compound among other compounds. The study reported the anti-inflammatory and anti-allergic properties of these compounds, suggesting their potential in treating allergic reactions (Tsai et al., 1998).

Pro-Apoptotic Activity in Cancer Cells : Russo et al. (2010) explored the pro-apoptotic activity of derivatives of this compound in human prostate cancer cells. Their study indicated that these compounds could attenuate the growth of prostate cells by triggering an apoptotic process (Russo et al., 2010).

Brassinosteroid Analogs Synthesis : Ramirez et al. (2000) synthesized new analogs of 28-homocastasterone from stigmasterol, including compounds related to this compound. These compounds were tested for their inhibitory effect on the replication of DNA viruses, showcasing their potential in antiviral research (Ramirez et al., 2000).

Steroid from Pistia stratiotes : A study by Monaco & Previtera (1991) isolated a novel stigmastane from the aquatic plant Pistia stratiotes. This underlines the diverse natural sources from which this compound and its derivatives can be obtained (Monaco & Previtera, 1991).

Steroid 5alpha-Reductase Inhibitors : Research on new steroidal compounds for inhibiting the enzyme 5alpha-reductase, with a focus on treating androgen-dependent diseases, included derivatives of this compound. This study highlights the compound's potential in pharmaceutical applications for treating conditions like hirsutism and prostate cancer (Flores et al., 2003).

Antimicrobial Properties : Zhao et al. (2005) isolated this compound from the fruits of Ailanthus altissima SWINGLE and found it to exhibit antimicrobial activity, suggesting its potential in developing new antimicrobial agents (Zhao et al., 2005).

Anxiety Modulation in Mice : Rodgers & Johnson (1998) explored the effects of neuroactive steroids, including metabolites of this compound, on anxiety-related behavior in mice. Their findings contribute to understanding the neuropharmacological effects of such steroids (Rodgers & Johnson, 1998).

Chemical Constituents of Aristolochia triangularis : A study by Rücker, Langmann, & de Siqueira (1981) on Aristolochia triangularis included the isolation of stigmastane type triterpenes, demonstrating the presence of this compound or its derivatives in this plant species (Rücker et al., 1981).

Chemical Constituents from Roots of Gymnotheca chinensis : Zhang et al. (2012) identified this compound among other compounds from Gymnotheca chinensis, which showed cytotoxic activity on human hepatoma cell lines. This points to the compound's potential in cancer research (Zhang et al., 2012).

Detection in Doping Control : Parr et al. (2008) described the detection of 6alpha-methylandrost-4-ene-3,17-dione, related to this compound, in doping control. This study highlights the relevance of such compounds in sports medicine (Parr et al., 2008).

NMR Assignments of Phytosterols : Wei et al. (2004) conducted a study on Piper nigrum, which included stigmastane-3,6-dione, providing detailed NMR assignments and contributing to the structural understanding of such compounds (Wei et al., 2004).

Multidrug Resistance Modulation : Duarte et al. (2009) investigated the ability of terpenic compounds, including stigmastane-3,6-dione, to modulate multidrug resistance in cancer cells. This study suggests potential applications in cancer treatment (Duarte et al., 2009).

Metabolism of 4-Hydroxyandrostenedione and 4-Hydroxytestosterone : Kohler et al. (2007) studied the metabolism of these compounds, related to this compound, in the context of doping control, providing insights into their metabolic pathways (Kohler et al., 2007).

Neutral Constituents from Metasequoia glyptostroboides : Hayashi et al. (1969) identified 5alpha-Stigmastan-3, 6-dione among the compounds extracted from Metasequoia glyptostroboides, adding to the knowledge of the chemical diversity of this species (Hayashi et al., 1969).

Proliferative Effect on Androgen-Sensitive LNCaP Cell Line : Laplante & Poirier (2008) examined the effect of androst-4-ene-3,17-dione and its metabolites, including those related to this compound, on LNCaP cells, contributing to the understanding of their role in androgen-sensitive diseases (Laplante & Poirier, 2008).

Boll Weevil Antifeedants from Eleocharis dulcis trin : Miles et al. (1994) identified this compound as an antifeedant against boll weevils, demonstrating its potential in agricultural applications (Miles et al., 1994).

Influence on Motivation, Reward, and Drug Response : Frye (2007) explored how progestins, including metabolites of this compound, can influence behavioral aspects such as motivation, reward, and response to drugs of abuse. This research contributes to the understanding of the neuropharmacology of these compounds (Frye, 2007).

Mechanism of Action

Target of Action

5alpha-Stigmastane-3,6-dione is a naturally occurring sterol that can be isolated from the fruits of Ailanthus altissima Swingle . It has been identified to have antimicrobial activity , suggesting that its primary targets are likely bacterial cells. Additionally, it has been reported to have anti-inflammatory activity and shows antifeedant activity against bell weevils .

Mode of Action

Given its antimicrobial and anti-inflammatory activities, it is likely that it interacts with specific receptors or enzymes in bacterial cells or in the human immune system to exert its effects .

Biochemical Pathways

Its antimicrobial and anti-inflammatory activities suggest that it may interfere with bacterial growth and survival pathways, as well as with human immune response pathways .

Pharmacokinetics

As a sterol lipid, it is likely to be lipophilic and may therefore be well-absorbed and distributed in the body .

Result of Action

The result of the action of this compound is likely to be a reduction in bacterial growth (due to its antimicrobial activity) and a modulation of the immune response (due to its anti-inflammatory activity) .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, its solubility and stability could be affected by temperature and pH . Furthermore, its bioavailability and efficacy could be influenced by the presence of other compounds or drugs in the body .

properties

IUPAC Name |

(5S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-20,22-26H,7-17H2,1-6H3/t19-,20-,22+,23-,24+,25+,26-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMVBUVVQLUGQA-UMQMBAGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944796 | |

| Record name | Stigmastane-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22149-69-5 | |

| Record name | 5alpha-Stigmastane-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022149695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmastane-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmastane-3,6-dione, (5α)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56JQ4CVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

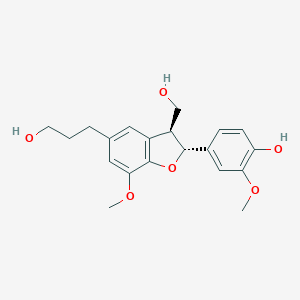

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)